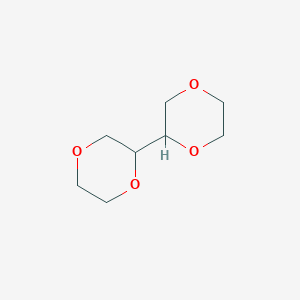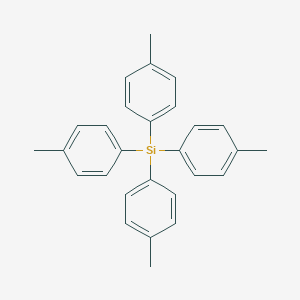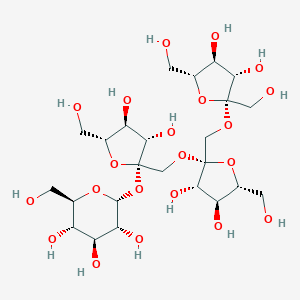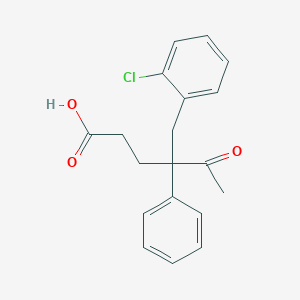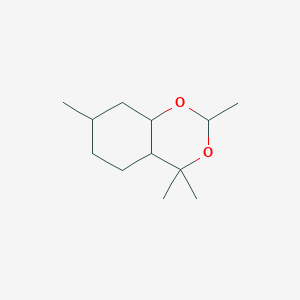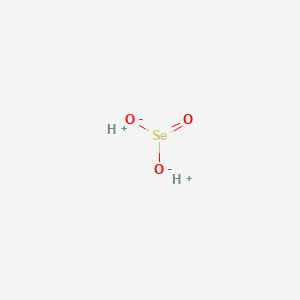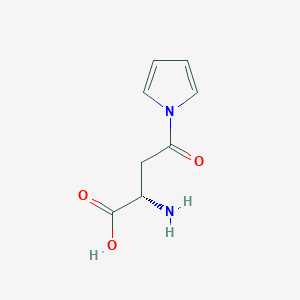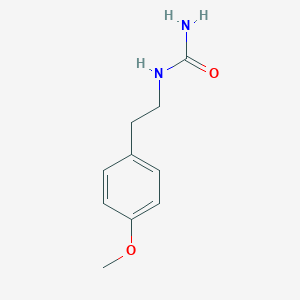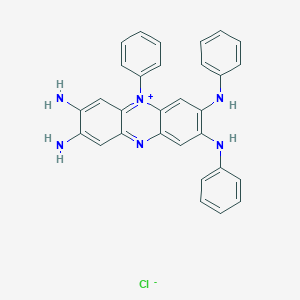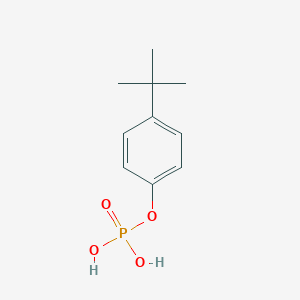![molecular formula C10H8N4O2S2 B080977 [5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea CAS No. 14015-63-5](/img/structure/B80977.png)
[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea” is a derivative of thiourea . Thioureas and their derivatives are organosulfur compounds with applications in numerous fields such as organic synthesis and pharmaceutical industries . They are synthesized by the reaction of various anilines with CS2 .
Synthesis Analysis
Symmetric thiourea derivatives were synthesized by the reaction of various anilines with CS2 . The yield of 1,3-Bis(4-nitrophenyl)thiourea was 80%, and its melting point was between 188–193°C .Molecular Structure Analysis
The molecular formula of [5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea is C10H8N4O2S2. The molecular weight is 280.3 g/mol. The structure of thiourea derivatives was characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .Chemical Reactions Analysis
Thioureas have valuable uses in organic synthesis and are used as intermediates in several organic synthetic reactions . The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of the nanostructured materials .科学的研究の応用
Antibacterial Properties
Thiourea derivatives, including “[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea”, have been found to possess antibacterial properties . This makes them potentially useful in the development of new antibacterial drugs.
Antioxidant Properties
These compounds have also been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anticancer Applications
Thiourea derivatives have been studied for their potential anticancer properties . This research could lead to the development of new treatments for various types of cancer.
Anti-inflammatory Applications
The anti-inflammatory properties of thiourea derivatives make them potentially useful in treating conditions characterized by inflammation .
Anti-Alzheimer Applications
Research has indicated that thiourea derivatives may have applications in the treatment of Alzheimer’s disease . This is a promising area of research given the increasing prevalence of this disease.
Antituberculosis Properties
Thiourea derivatives have been found to have antituberculosis properties . This could lead to the development of new treatments for tuberculosis.
Antimalarial Properties
The antimalarial properties of thiourea derivatives make them a potential resource in the fight against malaria .
Applications in Organic Synthesis
Thiourea and its derivatives are used as intermediates in several organic synthetic reactions . They have a wide diversity and multiple applications in almost every branch of chemistry .
作用機序
Target of Action
It is known that thiourea derivatives, which this compound is a part of, have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Mode of Action
It is known that thiourea derivatives interact with their targets through various mechanisms, often involving hydrogen bonding . The formation of the main compounds and anion complexes is mediated by hydrogen bonding, leading to signal changes in the nitrophenyl thiourea-modified PEI spectrum .
Biochemical Pathways
It is known that thiourea derivatives can inhibit several enzymes, including α-amylase, α-glucosidase, acetylcholinesterase (ache), and butyrylcholinesterase (buche), which are involved in various biochemical pathways .
Pharmacokinetics
A study on a similar thiourea derivative, n-phenyl-n′-(3,5-dimethylpyrazole-4-yl)thiourea, showed that the compound was detectable in the blood at all times with small quantities of metabolites . This suggests that [5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea may have similar ADME properties.
Result of Action
Thiourea derivatives have been shown to possess numerous beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antitubercular, and antimalarial effects .
Action Environment
A study on a thiourea-based colorimetric sensor incorporating polyethyleneimine (pei) and chromophoric nitrophenyl groups showed that the sensor’s interactions and colorimetric recognition capabilities with different anions were investigated via visual observation and uv/vis spectroscopy . This suggests that environmental factors such as pH and temperature could potentially influence the action of [5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea.
Safety and Hazards
特性
IUPAC Name |
[5-(4-nitrophenyl)-1,3-thiazol-2-yl]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2S2/c11-9(17)13-10-12-5-8(18-10)6-1-3-7(4-2-6)14(15)16/h1-5H,(H3,11,12,13,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSQCFNZJODDJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(S2)NC(=S)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50930722 |
Source


|
| Record name | N-[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]carbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50930722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea | |
CAS RN |
14015-63-5 |
Source


|
| Record name | Urea, 1-(4-(p-nitrophenyl)-2-thiazolyl)-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014015635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]carbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50930722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

